5-(1-Benzothien-3-yl)imidazolidine-2,4-dione

CAS No.: 1214206-50-4

Cat. No.: VC2917209

Molecular Formula: C11H8N2O2S

Molecular Weight: 232.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1214206-50-4 |

|---|---|

| Molecular Formula | C11H8N2O2S |

| Molecular Weight | 232.26 g/mol |

| IUPAC Name | 5-(1-benzothiophen-3-yl)imidazolidine-2,4-dione |

| Standard InChI | InChI=1S/C11H8N2O2S/c14-10-9(12-11(15)13-10)7-5-16-8-4-2-1-3-6(7)8/h1-5,9H,(H2,12,13,14,15) |

| Standard InChI Key | HJAGVZNIDXBAHO-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=CS2)C3C(=O)NC(=O)N3 |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CS2)C3C(=O)NC(=O)N3 |

Introduction

Chemical Structure and Properties

Structural Features

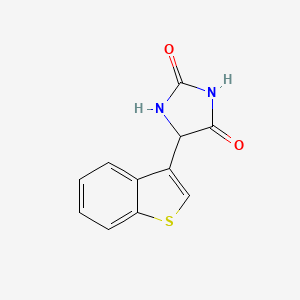

5-(1-Benzothien-3-yl)imidazolidine-2,4-dione consists of a benzothiophene ring system connected at the 3-position to a hydantoin (imidazolidine-2,4-dione) ring at its 5-position. This molecular architecture combines two pharmacologically relevant heterocyclic systems:

-

Benzothiophene: A bicyclic aromatic system containing a benzene ring fused to a thiophene ring

-

Hydantoin: A five-membered heterocyclic ring with two carbonyl groups at positions 2 and 4, and a nitrogen atom at positions 1 and 3

The presence of these structural components suggests potential for hydrogen bonding through the NH groups and carbonyl moieties of the hydantoin ring, while the benzothiophene portion contributes hydrophobic characteristics and potential π-π stacking interactions.

Physical Properties

Based on structural analogies with related compounds, 5-(1-Benzothien-3-yl)imidazolidine-2,4-dione likely possesses the following approximate physical properties:

-

Appearance: Crystalline solid

-

Solubility: Limited water solubility due to the hydrophobic benzothiophene component; better solubility in organic solvents

-

Melting point: Potentially high, similar to other hydantoin derivatives that typically exhibit melting points above 200°C

-

Acidic properties: The NH group at position 3 of the hydantoin ring typically displays acidic character

Synthetic Approaches

Bucherer-Bergs Reaction

A potential synthetic pathway could involve the Bucherer-Bergs reaction using 3-formylbenzothiophene, potassium cyanide, and ammonium carbonate. This approach parallels synthesis methods used for structurally related hydantoin derivatives.

Condensation Reaction Approach

Drawing parallels with the synthesis of 5-arylidene-thiazolidine-2,4-dione compounds described in the literature, a potential modified approach might involve:

-

Condensation between 3-formylbenzothiophene and hydantoin

-

Subsequent reduction of the resulting double bond

This approach would be conceptually similar to methods described for related heterocyclic systems: "The compound was synthesized from a mixture of thiazolidine-2,4-dione, aldehyde, piperidine, and ethanol. The reaction mixture was heated under reflux and continuously stirred for a period of 8-9 h."

Structure-Activity Relationship Considerations

Key Structural Features Affecting Activity

Understanding structure-activity relationships is crucial for optimizing the biological activity of 5-(1-Benzothien-3-yl)imidazolidine-2,4-dione. Several key considerations include:

Hydantoin Ring Modifications

The hydantoin ring is critical for biological activity, with the NH groups potentially serving as hydrogen bond donors. Modifications at these positions, such as methylation, could significantly alter biological properties.

Benzothiophene Substitutions

Research Status and Future Directions

Current Knowledge Gaps

The current literature appears limited regarding specific studies on 5-(1-Benzothien-3-yl)imidazolidine-2,4-dione, highlighting several research opportunities:

-

Synthesis and characterization of the compound

-

Evaluation of physicochemical properties

-

Screening for biological activities, particularly against seizure disorders, microbial infections, and metabolic diseases

Proposed Characterization Methods

Full characterization of 5-(1-Benzothien-3-yl)imidazolidine-2,4-dione would require:

-

NMR spectroscopy (¹H and ¹³C)

-

Mass spectrometry

-

Elemental analysis

-

X-ray crystallography for three-dimensional structural confirmation

-

HPLC method development for purity determination

| Position | Modification | Expected Effect |

|---|---|---|

| N1 of hydantoin | Alkylation | Decreased hydrogen bonding, altered pharmacokinetics |

| N3 of hydantoin | Alkylation | Elimination of acidic properties, changed bioavailability |

| C5 linkage | Introduction of spacer | Altered conformational freedom, modified binding affinity |

| Benzothiophene | Halogen substitution | Enhanced lipophilicity, potential metabolic stability |

| Benzothiophene | Alkyl substitution | Increased hydrophobicity, potential for van der Waals interactions |

| Benzothiophene | Oxygen-containing groups | Enhanced hydrogen bonding, possible solubility improvement |

Pharmaceutical Considerations

Drug-Like Properties

Assessment of 5-(1-Benzothien-3-yl)imidazolidine-2,4-dione against Lipinski's Rule of Five suggests:

-

Molecular weight: Likely below 500 Da

-

LogP: Potentially between 2-4 due to the balance of hydrophobic benzothiophene and polar hydantoin

-

Hydrogen bond donors: 2 (from the NH groups in the hydantoin ring)

-

Hydrogen bond acceptors: 2 (from the carbonyl groups in the hydantoin ring)

These properties suggest reasonable drug-like characteristics, though aqueous solubility might be limited.

Computational Insights

Molecular Modeling Approaches

Computational studies could provide valuable insights into the properties and potential activities of 5-(1-Benzothien-3-yl)imidazolidine-2,4-dione:

-

Quantum mechanical calculations for electronic properties and reactivity profiles

-

Molecular docking studies against potential biological targets

-

Molecular dynamics simulations to explore conformational preferences

-

QSAR (Quantitative Structure-Activity Relationship) models to predict biological activities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume